molecular formula C15H25BO2S B12515375 2-(3-Hexylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 817181-84-3

2-(3-Hexylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B12515375
CAS No.: 817181-84-3
M. Wt: 280.2 g/mol
InChI Key: XGMZNFOPPSSSRN-UHFFFAOYSA-N
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Description

2-(3-Hexylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane is a boronic ester derivative of thiophene. This compound is notable for its applications in organic electronics, particularly in the synthesis of conjugated polymers used in optoelectronic devices. The presence of the boronic ester group allows it to participate in various cross-coupling reactions, making it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hexylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 3-hexylthiophene with a boronic ester reagent. One common method is the Suzuki-Miyaura cross-coupling reaction, where 3-hexylthiophene-2-boronic acid pinacol ester is reacted with an appropriate halide under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like 1,4-dioxane, and the reaction is typically carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hexylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Commonly used solvents include 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).

Major Products

    Conjugated Polymers: Used in optoelectronic devices.

    Functionalized Thiophenes: With various substituents for further chemical transformations.

Scientific Research Applications

2-(3-Hexylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Hexylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane in cross-coupling reactions involves the formation of a palladium complex with the boronic ester group. This complex undergoes transmetallation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond . The thiophene ring’s electronic properties also play a role in stabilizing intermediates and facilitating the reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Hexylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its specific structure, which provides a balance of solubility, reactivity, and stability. Its ability to participate in various cross-coupling reactions makes it a versatile building block in organic synthesis, particularly for applications in organic electronics and material science.

Properties

CAS No.

817181-84-3

Molecular Formula

C15H25BO2S

Molecular Weight

280.2 g/mol

IUPAC Name

2-(3-hexylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane

InChI

InChI=1S/C15H25BO2S/c1-4-5-6-7-8-13-9-10-19-14(13)16-17-11-15(2,3)12-18-16/h9-10H,4-8,11-12H2,1-3H3

InChI Key

XGMZNFOPPSSSRN-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C=CS2)CCCCCC

Origin of Product

United States

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